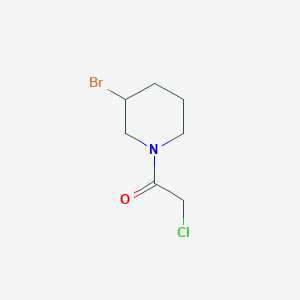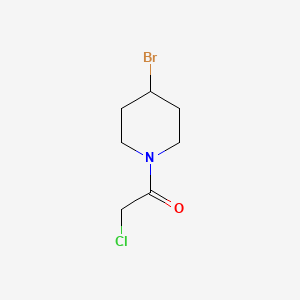![molecular formula C16H25N3O B7916658 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B7916658.png)
2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a complex organic compound that features a piperidine ring, a benzyl group, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyl-substituted piperidine This intermediate is then reacted with methylamine to introduce the methyl-amino group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or benzyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-{3-[(benzyl-amino)-methyl]-piperidin-1-yl}-ethanone: Similar structure but lacks the methyl group on the amino moiety.
2-Amino-1-{3-[(methyl-amino)-methyl]-piperidin-1-yl}-ethanone: Similar structure but lacks the benzyl group.
1-Benzyl-3-methyl-piperidine: Lacks the ethanone and amino groups.
Uniqueness
2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is unique due to the presence of both benzyl and methyl-amino groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-18(11-14-6-3-2-4-7-14)12-15-8-5-9-19(13-15)16(20)10-17/h2-4,6-7,15H,5,8-13,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDQJWUAYAOUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)C(=O)CN)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916577.png)
![2-{2-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916588.png)
![2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916589.png)
![2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916590.png)
![2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916597.png)
![2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916601.png)


![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-methyl-amine](/img/structure/B7916614.png)
![2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B7916616.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7916634.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine](/img/structure/B7916649.png)
![2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B7916666.png)
![2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B7916670.png)
